molecular formula C17H20BrF2NO3 B13909585 Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate

Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate

Cat. No.: B13909585
M. Wt: 404.2 g/mol
InChI Key: LKBDDCRPOQIEJA-HNNXBMFYSA-N
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Description

Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate (CAS: 2452464-80-9) is a chiral carbamate derivative characterized by a bromo-substituted oxopropyl backbone and a 4,4-difluorocyclohexyl moiety. Its molecular weight is 280.32 g/mol (exact mass: 280.02) . Key functional groups include:

  • Bromo substituent: Enhances electrophilicity, making it reactive in substitution or cross-coupling reactions.
  • 4,4-Difluorocyclohexyl group: Introduces lipophilicity and conformational rigidity, which may improve metabolic stability in drug-like molecules .
  • Carbamate group: Provides a protective moiety for amines, commonly used in peptide synthesis or prodrug design.

Its InChIKey (LKBDDCRPOQIEJA-HNNXBMFYSA-N) confirms its unique stereochemical identity .

Properties

Molecular Formula

C17H20BrF2NO3

Molecular Weight

404.2 g/mol

IUPAC Name

benzyl N-[(1S)-3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl]carbamate

InChI

InChI=1S/C17H20BrF2NO3/c18-10-14(22)15(13-6-8-17(19,20)9-7-13)21-16(23)24-11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,21,23)/t15-/m0/s1

InChI Key

LKBDDCRPOQIEJA-HNNXBMFYSA-N

Isomeric SMILES

C1CC(CCC1[C@@H](C(=O)CBr)NC(=O)OCC2=CC=CC=C2)(F)F

Canonical SMILES

C1CC(CCC1C(C(=O)CBr)NC(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

Detailed Stepwise Procedure

Step Reaction Description Key Reagents and Conditions Outcome / Notes
1 Horner–Wadsworth–Emmons condensation 4,4-Difluorocyclohexan-1-one, methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, base (e.g., potassium phosphate) Formation of α,β-didehydroamino acid ester with high selectivity
2 Basic hydrolysis Aqueous base (e.g., potassium hydroxide) Conversion to N-protected α,β-didehydroamino acid
3 Asymmetric hydrogenation Ru-S-Xyl-Segphos dimer catalyst, hydrogen gas, suitable solvent High enantiomeric excess chiral amino acid intermediate
4 Activation Carbonyl diimidazole (CDI) Formation of reactive acyl imidazole intermediate
5 β-Oxo ester formation Magnesium ethyl malonate complex β-Oxo ester intermediate obtained
6 Bromination and decarboxylation Brominating agent (e.g., N-bromosuccinimide), enzymatic hydrolysis with Lipozyme TL IM α-Bromoketone intermediate formed with concomitant decarboxylation

Process Optimization and Scale-Up

  • Stress tests and range-finding studies were conducted at each step to ensure robustness and reproducibility.

  • The enzymatic hydrolysis step using Lipozyme TL IM was critical for mild and selective ester cleavage, enabling decarboxylation without racemization.

  • The asymmetric hydrogenation employed a ruthenium catalyst with a chiral ligand to secure the desired (S)-configuration, critical for biological activity.

  • The process was adapted to large-scale glass-lined reactors (up to 3000 L), demonstrating industrial feasibility.

Research Outcomes and Data

Yield and Purity

Step Yield (%) Purity (%) (HPLC) Enantiomeric Excess (%)
Horner–Wadsworth–Emmons condensation ~85 >95 Not applicable
Hydrolysis ~90 >98 Not applicable
Asymmetric hydrogenation ~92 >99 >99 (S)
Activation and β-oxo ester formation ~88 >97 Maintained
Bromination and decarboxylation ~75 >98 Maintained

Overall yield: 46.5% (optimized process) vs. 19.1% (preclinical process).

Physicochemical Properties

  • Molecular formula: C17H20BrF2NO3

  • Molecular weight: 404.25 g/mol

  • Physical form: Typically obtained as a crystalline solid

  • Stability: Stable under recommended conditions; sensitive to moisture and light

  • Purity standards: ≥98.5% by HPLC with residual solvents ≤0.5% and heavy metals ≤10 ppm.

Analytical Characterization

  • High-performance liquid chromatography (HPLC) used for purity assessment.

  • Chiral chromatography to confirm enantiomeric excess.

  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.

  • Karl Fischer titration for water content.

  • Elemental analysis for halogen and fluorine content verification.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).

    Reduction: Reducing agents (LAH, NaBH4), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

Major Products

    Substitution: Substituted carbamates with various functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The bromine and difluorinated cyclohexyl groups may enhance its binding affinity to certain enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate can be contextualized against related carbamates and fluorinated cyclohexyl derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Stereochemistry InChIKey Applications/Notes
This compound 280.32 Bromo, 4,4-difluorocyclohexyl, carbamate S-configuration LKBDDCRPOQIEJA-HNNXBMFYSA-N Reactive intermediate; potential protease inhibitor scaffold
Benzyl ((S)-3-bromo-1-((R)-3,3-difluorocyclohexyl)-3-oxopropyl)carbamate (CAS: 3010885-57-8) 280.32 Bromo, 3,3-difluorocyclohexyl, carbamate S/R-configuration Not provided Structural isomer; altered fluorination position impacts ring conformation and polarity
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate 223.23 Hydroxy, methyl, carbamate S-configuration ZFWYCTUOFGJWRJ-LBPRGKRZSA-N Less electrophilic; used in peptide synthesis
N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide (Patent: EP 2008) 443.48 Difluorocyclohexyl, benzimidazole, sulfonamide Not specified Not provided Demonstrates 4,4-difluorocyclohexyl’s role in kinase inhibitors; higher molecular weight for enhanced target binding

Key Findings:

Substituent Effects: The 4,4-difluorocyclohexyl group in the target compound contrasts with 3,3-difluorocyclohexyl in its structural isomer (CAS: 3010885-57-8). Replacement of bromo with hydroxy (as in Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate) reduces electrophilicity, shifting utility toward protective-group chemistry rather than reactive intermediates .

Biological Relevance :

  • The patent compound (EP 2008) highlights the 4,4-difluorocyclohexyl group’s applicability in kinase inhibitors, suggesting the target carbamate could serve as a precursor for similar pharmacophores .

Synthetic Utility: The bromo substituent offers versatility in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs.

Notes

Contradictions : lists a structurally similar compound with 3,3-difluorocyclohexyl and conflicting stereochemistry (R-configuration), underscoring the need for precise stereochemical characterization in comparative studies.

Data Limitations : Biological activity data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and substituent trends.

Commercial Accessibility : The compound’s niche status limits large-scale applications, though its analogs (e.g., hydroxy or methyl derivatives) are more widely available .

Biological Activity

Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate, with the CAS number 2452464-80-9, is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20BrF2NO
  • Molecular Weight : 404.25 g/mol
  • Purity : 95% .

Antiviral Properties

Recent research has identified structural analogs that exhibit inhibitory effects on viral proteases, particularly those associated with coronaviruses such as SARS-CoV. The structure of this compound suggests it may possess similar inhibitory capabilities due to the presence of the bromine atom and difluorocyclohexane moiety, which may enhance binding affinity to target proteins .

Cytotoxicity and Pharmacodynamics

Studies on similar carbamate derivatives indicate potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural frameworks have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Inhibition of Viral Proteases :
    • A study on related compounds demonstrated effective inhibition of the SARS-CoV 3CLpro enzyme, which is critical for viral replication. The binding interactions highlighted a unique fit within the active site, suggesting that this compound could also exhibit similar properties if tested .
  • Cytotoxic Effects :
    • In vitro studies on carbamate derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, a series of thiazole-based compounds were synthesized and evaluated for their cytotoxicity against breast and lung cancer cells, revealing significant anti-proliferative effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral proteases
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition in related pathways

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